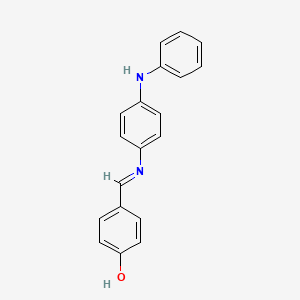![molecular formula C18H23N9O4 B11534139 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534139.png)
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. It consists of several functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety.
- The oxadiazole ring (1,2,5-oxadiazole) is a five-membered heterocycle containing oxygen and nitrogen atoms. It imparts interesting properties to the compound.
- The triazole ring (1H-1,2,3-triazole) is another five-membered heterocycle with three nitrogen atoms. Triazoles are commonly found in pharmaceuticals and agrochemicals due to their diverse biological activities.
- The carbohydrazide group adds further complexity and reactivity.
- Overall, this compound combines different functional groups, making it potentially useful in various applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. considering its complexity, it likely involves multiple steps.
- Industrial production methods may involve large-scale synthesis, purification, and isolation. Researchers would optimize these processes to achieve high yields and purity.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the hydroxyphenyl group or the methoxymethyl group.
Reduction: Reduction reactions might target the triazole or oxadiazole rings.
Substitution: Substitution reactions could occur at any of the functional groups.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidants.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles.
- Major products would vary based on the reaction type and conditions.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) or its potential as a drug candidate.
Medicine: Assessing its pharmacological properties, toxicity, and therapeutic potential.
Industry: Developing new materials, catalysts, or specialty chemicals.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available. It would require experimental studies.
- Researchers would investigate its binding to specific targets (enzymes, receptors) and downstream effects on cellular pathways.
Comparison with Similar Compounds
- Similar compounds may include other oxadiazoles, triazoles, or hydrazides.
- Highlighting its uniqueness would involve discussing its specific combination of functional groups and potential applications.
: Note: The compound’s name is quite complex, and its detailed study may not be widely documented. Please refer to relevant scientific literature for more in-depth information.
Properties
Molecular Formula |
C18H23N9O4 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-(methoxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H23N9O4/c1-4-26(5-2)12-7-6-11(14(28)8-12)9-20-22-18(29)15-13(10-30-3)27(25-21-15)17-16(19)23-31-24-17/h6-9,28H,4-5,10H2,1-3H3,(H2,19,23)(H,22,29)/b20-9+ |
InChI Key |
SMRDIHJSABTEIZ-AWQFTUOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)COC)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11534057.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11534061.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11534064.png)
![methyl 2-[2-amino-3-cyano-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11534071.png)
![(4E)-2-(2-chloro-5-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-5(4H)-one](/img/structure/B11534079.png)
![3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11534086.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11534094.png)

![Benzyl {1-[(2,5-dimethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate](/img/structure/B11534113.png)
![6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11534119.png)
![2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11534128.png)
![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11534130.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534136.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11534147.png)
